molecular formula C15H18N2O2S2 B11081492 2-hydroxy-N-(piperidin-1-yl)-2,2-di(thiophen-3-yl)acetamide

2-hydroxy-N-(piperidin-1-yl)-2,2-di(thiophen-3-yl)acetamide

Cat. No.: B11081492
M. Wt: 322.5 g/mol
InChI Key: ITODEGNACYTOEY-UHFFFAOYSA-N
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Description

2-HYDROXY-N-(1-PIPERIDINYL)-2,2-DI(3-THIENYL)ACETAMIDE is a synthetic organic compound that features a piperidine ring and two thiophene rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-N-(1-PIPERIDINYL)-2,2-DI(3-THIENYL)ACETAMIDE typically involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of Thiophene Rings: The thiophene rings can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Hydroxylation: Introduction of the hydroxyl group can be done through oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The piperidine nitrogen can undergo substitution reactions with alkyl halides to form N-alkyl derivatives.

Common Reagents and Conditions

    Oxidizing Agents: PCC, Jones reagent, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Palladium catalysts for Suzuki or Stille coupling.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: N-alkyl derivatives.

Scientific Research Applications

2-HYDROXY-N-(1-PIPERIDINYL)-2,2-DI(3-THIENYL)ACETAMIDE may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of materials with specific electronic properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The piperidine and thiophene rings could interact with hydrophobic pockets, while the hydroxyl group might form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    2-HYDROXY-N-(1-PIPERIDINYL)-2,2-DI(2-THIENYL)ACETAMIDE: Similar structure but with different thiophene ring positions.

    2-HYDROXY-N-(1-PIPERIDINYL)-2,2-DI(4-THIENYL)ACETAMIDE: Another positional isomer.

    N-(1-PIPERIDINYL)-2,2-DI(3-THIENYL)ACETAMIDE: Lacks the hydroxyl group.

Uniqueness

The presence of both piperidine and thiophene rings, along with the hydroxyl group, may confer unique electronic and steric properties, making it distinct from its analogs.

Properties

Molecular Formula

C15H18N2O2S2

Molecular Weight

322.5 g/mol

IUPAC Name

2-hydroxy-N-piperidin-1-yl-2,2-di(thiophen-3-yl)acetamide

InChI

InChI=1S/C15H18N2O2S2/c18-14(16-17-6-2-1-3-7-17)15(19,12-4-8-20-10-12)13-5-9-21-11-13/h4-5,8-11,19H,1-3,6-7H2,(H,16,18)

InChI Key

ITODEGNACYTOEY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)NC(=O)C(C2=CSC=C2)(C3=CSC=C3)O

Origin of Product

United States

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